molecular formula C18H30N4O3 B5641732 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide

Cat. No. B5641732
M. Wt: 350.5 g/mol
InChI Key: MBHYKRGINDIHDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic displacement, as demonstrated in the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors, where nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been successfully demonstrated (Katoch-Rouse & Horti, 2003). This method provides a framework for the synthesis of complex molecules, including the target compound, by allowing the introduction of various functional groups through halide displacement.

Molecular Structure Analysis

The molecular structure of related compounds, such as cannabinoids and pyrazole derivatives, has been extensively studied. For example, SR141716, a potent and selective antagonist for the CB1 cannabinoid receptor, has had its conformational analysis and energetic stability of conformers studied using the AM1 molecular orbital method (Shim et al., 2002). These studies provide insight into the structural requirements for binding to specific receptors, which is valuable for understanding the molecular structure of the target compound.

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been explored through various studies. For instance, the synthesis and evaluation of pyrazole derivatives for their potential as imaging agents in PET scans indicate the specific chemical reactions these compounds can undergo, such as alkylation with [11C]methyl trifluoromethanesulfonate (Brown-Proctor et al., 1999). These reactions are crucial for the functionalization and modification of the compound to enhance its properties for specific applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of chemical compounds. While specific data on the target compound might not be directly available, the synthesis and characterization of similar compounds provide a basis for predicting its physical properties. For instance, the synthesis and characterization of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives offer insights into the physical properties of related compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for chemical modifications, are crucial for the application of chemical compounds. Studies on the synthesis and evaluation of pyrazole and piperidine derivatives, for example, provide valuable information on the chemical properties that can be expected from the target compound (Amr et al., 2008).

properties

IUPAC Name

N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3/c1-5-22-14(3)16(13(2)20-22)6-9-19-18(24)15-7-10-21(11-8-15)17(23)12-25-4/h15H,5-12H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHYKRGINDIHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CCNC(=O)C2CCN(CC2)C(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide

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